molecular formula C17H20N4O3 B5345825 1-(4-aminopyrimidin-2-yl)-4-(3-methylphenoxy)piperidine-4-carboxylic acid

1-(4-aminopyrimidin-2-yl)-4-(3-methylphenoxy)piperidine-4-carboxylic acid

Cat. No. B5345825
M. Wt: 328.4 g/mol
InChI Key: WWVMWXHDSAETEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-aminopyrimidin-2-yl)-4-(3-methylphenoxy)piperidine-4-carboxylic acid, also known as JNJ-40411813, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(4-aminopyrimidin-2-yl)-4-(3-methylphenoxy)piperidine-4-carboxylic acid is not fully understood, but it is believed to act as an antagonist of the P2X7 receptor, a ligand-gated ion channel that is involved in several physiological processes, including inflammation, apoptosis, and immune response. By blocking the P2X7 receptor, this compound may modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and in vitro studies. These effects include inhibition of pro-inflammatory cytokine production, modulation of microglial activation, and inhibition of cancer cell proliferation. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

1-(4-aminopyrimidin-2-yl)-4-(3-methylphenoxy)piperidine-4-carboxylic acid has several advantages for lab experiments, including its favorable safety profile and its potential as a therapeutic agent in several areas of research. However, there are also limitations to its use, including its limited availability and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on 1-(4-aminopyrimidin-2-yl)-4-(3-methylphenoxy)piperidine-4-carboxylic acid, including further studies to elucidate its mechanism of action, exploration of its potential as a therapeutic agent in additional areas of research, and development of more efficient synthesis methods to increase its availability for research purposes. Additionally, this compound may have potential as a tool compound for studying the P2X7 receptor and its role in physiological processes.

Synthesis Methods

The synthesis of 1-(4-aminopyrimidin-2-yl)-4-(3-methylphenoxy)piperidine-4-carboxylic acid involves several steps, including the reaction of 4-aminopyrimidine-2-carboxylic acid with 1,4-dichlorobutane to form 1-(4-chlorobutyl)-4-aminopyrimidine-2-carboxylic acid. The reaction of this intermediate with 3-methylphenol in the presence of potassium carbonate and copper powder leads to the formation of 1-(4-(3-methylphenoxy)butyl)-4-aminopyrimidine-2-carboxylic acid. Finally, the reaction of this intermediate with piperidine-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine leads to the formation of this compound.

Scientific Research Applications

1-(4-aminopyrimidin-2-yl)-4-(3-methylphenoxy)piperidine-4-carboxylic acid has been studied for its potential therapeutic applications in several areas of research, including neurology, oncology, and infectious diseases. In neurology, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In oncology, this compound has been studied for its potential as a cancer therapeutic, as it has been shown to inhibit the growth of several types of cancer cells. In infectious diseases, this compound has been studied for its potential as an anti-viral agent, as it has been shown to inhibit the replication of several viruses, including influenza virus and dengue virus.

properties

IUPAC Name

1-(4-aminopyrimidin-2-yl)-4-(3-methylphenoxy)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-12-3-2-4-13(11-12)24-17(15(22)23)6-9-21(10-7-17)16-19-8-5-14(18)20-16/h2-5,8,11H,6-7,9-10H2,1H3,(H,22,23)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVMWXHDSAETEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2(CCN(CC2)C3=NC=CC(=N3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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